Haloperidol lactate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

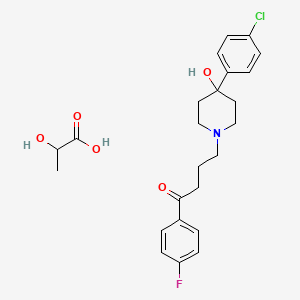

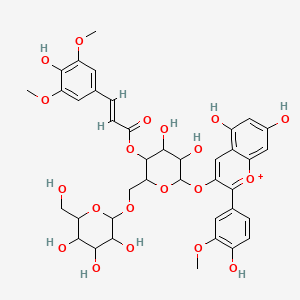

Haloperidol lactate is a high-potency first-generation antipsychotic medication widely used in the treatment of schizophrenia, acute psychosis, Tourette syndrome, and other severe behavioral states . It is known for its strong antagonism of dopamine receptors, particularly the D2 receptor, within the mesolimbic and mesocortical systems of the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

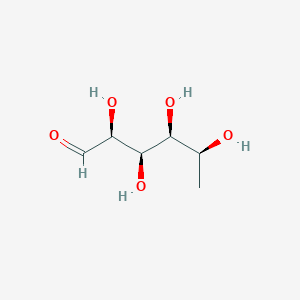

Haloperidol lactate is synthesized through a multi-step chemical process. The key steps involve the reaction of 4-chlorobutyrophenone with piperidine to form 4-(4-chlorophenyl)-4-hydroxypiperidine. This intermediate is then reacted with 4-fluorobutyrophenone to produce haloperidol . The lactate salt form is achieved by reacting haloperidol with lactic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

Haloperidol lactate undergoes various chemical reactions, including:

Oxidation: Haloperidol can be oxidized to form haloperidol glucuronide.

Reduction: It can be reduced to form reduced haloperidol.

Substitution: Haloperidol can undergo substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

Oxidation: Haloperidol glucuronide

Reduction: Reduced haloperidol

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Haloperidol lactate has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of drug metabolism and pharmacokinetics.

Biology: Employed in research on neurotransmitter systems and receptor binding studies.

Medicine: Extensively studied for its therapeutic effects in psychiatric disorders and its side effect profile.

Industry: Used in the development of new antipsychotic medications and formulations.

Mechanism of Action

Haloperidol lactate exerts its effects primarily through antagonism of dopamine D2 receptors in the brain. This action reduces the overactivity of dopamine pathways, which is thought to be a key factor in the symptoms of schizophrenia and other psychotic disorders . The compound also has activity at other receptors, including serotonin and adrenergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Haloperidol lactate is distinguished by its high potency and relatively lower incidence of certain side effects compared to other first-generation antipsychotics . it has a higher propensity for causing extrapyramidal symptoms (EPS), such as drug-induced parkinsonism and tardive dyskinesia .

Conclusion

This compound is a critical compound in the field of psychiatry, with extensive applications in research and clinical practice. Its unique pharmacological properties and synthesis methods make it a valuable subject of study in various scientific disciplines.

Properties

CAS No. |

53515-91-6 |

|---|---|

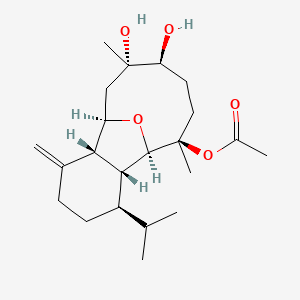

Molecular Formula |

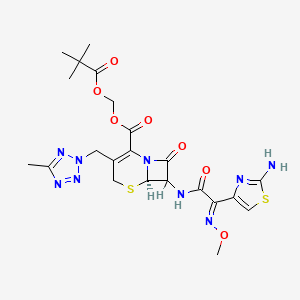

C24H29ClFNO5 |

Molecular Weight |

465.9 g/mol |

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;2-hydroxypropanoic acid |

InChI |

InChI=1S/C21H23ClFNO2.C3H6O3/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16;1-2(4)3(5)6/h3-10,26H,1-2,11-15H2;2,4H,1H3,(H,5,6) |

InChI Key |

BVUSNQJCSYDJJG-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)O.C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

CC(C(=O)O)O.C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B1257031.png)

![(2E,4E,6S)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1257053.png)